molecular formula C17H17N3O4S B2954911 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 852139-27-6

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2954911
CAS No.: 852139-27-6
M. Wt: 359.4
InChI Key: NHCHBLNLPCWAIT-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 1,2-dimethylindole with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and sulfonamide linkage play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-aminobenzene-1-sulfonamide
  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-chlorobenzene-1-sulfonamide
  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methylbenzene-1-sulfonamide

Uniqueness

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro group and the sulfonamide linkage, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further functionalization, while the sulfonamide linkage contributes to its stability and binding affinity .

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-12-9-14-10-13(3-8-17(14)19(12)2)11-18-25(23,24)16-6-4-15(5-7-16)20(21)22/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCHBLNLPCWAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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